molecular formula C9H10BrNO3S B13457015 8-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide

8-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide

Cat. No.: B13457015
M. Wt: 292.15 g/mol
InChI Key: CHZSOFSHMUPUFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide typically involves the bromination of 3,4-dihydro-2H-1-benzopyran followed by sulfonamide formation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures.

For the sulfonamide formation, the brominated intermediate is reacted with a sulfonamide reagent such as sulfonyl chloride in the presence of a base like pyridine or triethylamine. The reaction is typically conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

8-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Amines or thiols; reactions are often carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

8-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The bromine atom may enhance the compound’s binding affinity to its target by forming halogen bonds. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    8-bromo-3,4-dihydro-2H-1-benzopyran: Lacks the sulfonamide group, which may result in different biological activities.

    3,4-dihydro-2H-1-benzopyran-4-sulfonamide: Lacks the bromine atom, potentially affecting its binding affinity and reactivity.

    8-bromo-3,4-dihydro-2H-1-benzopyran-3-one: Contains a ketone group instead of a sulfonamide, leading to different chemical properties and applications.

Uniqueness

8-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide is unique due to the presence of both a bromine atom and a sulfonamide group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C9H10BrNO3S

Molecular Weight

292.15 g/mol

IUPAC Name

8-bromo-3,4-dihydro-2H-chromene-4-sulfonamide

InChI

InChI=1S/C9H10BrNO3S/c10-7-3-1-2-6-8(15(11,12)13)4-5-14-9(6)7/h1-3,8H,4-5H2,(H2,11,12,13)

InChI Key

CHZSOFSHMUPUFX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1S(=O)(=O)N)C=CC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.